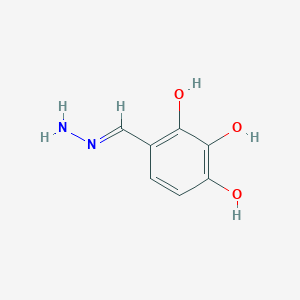

4-(Hydrazonomethyl)benzene-1,2,3-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-[(E)-hydrazinylidenemethyl]benzene-1,2,3-triol |

InChI |

InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+ |

InChI Key |

VJJXVIBSJRUQQX-YCRREMRBSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/N)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1C=NN)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazonomethyl Benzene 1,2,3 Triol and Its Structural Analogues

Established Synthetic Routes to 4-(Hydrazonomethyl)benzene-1,2,3-triol

The primary and most well-established method for synthesizing this compound and related hydrazones is the condensation reaction. This approach is widely utilized due to its simplicity, efficiency, and high yields. researchgate.net

Condensation Reactions with 2,3,4-Trihydroxybenzaldehyde (B138039) and Hydrazine (B178648) Derivatives

The synthesis of hydrazones is fundamentally achieved through the condensation reaction between a carbonyl compound, in this case, an aldehyde, and a hydrazine derivative. nih.gov The general scheme involves the reaction of 2,3,4-Trihydroxybenzaldehyde with hydrazine hydrate (B1144303) or a substituted hydrazine. This reaction forms the characteristic hydrazone C=N-NH- linkage. researchgate.net

This method is highly versatile, allowing for the synthesis of not only the parent compound, this compound (also known as 2,3,4-Trihydroxybenzylhydrazine), but also a wide array of derivatives by varying the hydrazine component. nih.gov For instance, acylhydrazones, which possess a –CO–NH–N=CH– moiety, are synthesized by condensing an aldehyde with a carboxylic acid hydrazide. nih.gov A similar reaction involves condensing 2,3,4-trihydroxybenzaldehyde with thiosemicarbazide (B42300) derivatives to form the corresponding thiosemicarbazones. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final hydrazone product. Several factors, including the choice of solvent, catalyst, temperature, and reaction time, are systematically adjusted.

Commonly, these condensation reactions are performed in an alcoholic solvent, such as methanol (B129727) or ethanol, often with the addition of a catalytic amount of acid to accelerate the reaction. researchgate.netnih.gov Glacial acetic acid or sulfuric acid are frequently used for this purpose, as they facilitate the dehydration step and can lead to higher yields. researchgate.net The reaction mixture is often heated under reflux to ensure completion. For example, in the synthesis of related hydrazones, refluxing for several hours is a standard procedure. researchgate.netasianpubs.org

The optimization process can be systematically studied by varying these parameters, as illustrated in the conceptual table below, based on general optimization strategies for similar chemical transformations. researchgate.netnih.govresearchgate.net

Table 1: Conceptual Optimization of Reaction Conditions for Hydrazone Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Conceptual Yield (%) |

| 1 | Methanol | None | Reflux | 12 | Moderate |

| 2 | Ethanol | Acetic Acid (cat.) | Reflux | 8 | High |

| 3 | Toluene | TsOH·H₂O | 100 | 12 | Moderate |

| 4 | Methanol | HCl (cat.) | Reflux | 16 | High |

| 5 | DMF | None | 80 | 6 | Varies |

This table is illustrative and based on general principles of hydrazone synthesis optimization. asianpubs.orgresearchgate.netnih.govresearchgate.net

Development of Novel Synthetic Pathways and Catalytic Approaches

While traditional methods are effective, research continues into novel and more efficient synthetic pathways. One significant advancement is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times, often from hours to minutes, while maintaining high yields. For example, the condensation of hydrazides with aromatic aldehydes has been successfully facilitated using a household microwave oven, achieving yields of up to 94% in 10 to 30 minutes. vjs.ac.vn

Another area of development is the exploration of different catalytic systems to improve reaction efficiency and selectivity. Studies on related syntheses have examined a range of acidic additives, such as trifluoroacetic acid (TFA), which in some cases can promote the reaction with higher efficiency than traditional catalysts. researchgate.net The development of solvent-free synthesis using mechanochemical methods, such as liquid-assisted grinding (LAG), also represents a modern, environmentally friendly approach to producing hydrazone derivatives. nih.gov

Synthesis of Structurally Modified Hydrazone Analogues of this compound

The structural framework of this compound can be extensively modified to produce a wide range of analogues with diverse chemical properties. These modifications typically involve altering the hydrazine component or creating larger, more complex structures.

Introduction of Diverse Aromatic and Heterocyclic Fragments

A primary strategy for creating structural analogues is to use substituted hydrazines in the condensation reaction with 2,3,4-Trihydroxybenzaldehyde. This allows for the introduction of various aromatic and heterocyclic moieties onto the hydrazone backbone.

Researchers have successfully synthesized acylhydrazones by condensing hydrazides of iodobenzoic acid with a variety of substituted aromatic aldehydes. nih.gov This approach demonstrates how different aromatic rings can be appended to the core structure. Similarly, complex heterocyclic systems, such as benzo[d]thiazole, have been incorporated into hydrazone molecules, starting from precursors like 4-hydroxy-3-nitrobenzaldehyde. vjs.ac.vn The synthesis of pyrazole (B372694) derivatives through the cyclocondensation of β-diketones with substituted hydrazines further illustrates the versatility of this method in creating heterocyclic analogues. asianpubs.org

Table 2: Examples of Structurally Modified Hydrazone Analogues

| Starting Aldehyde/Ketone | Hydrazine Derivative | Resulting Fragment/Structure Type |

| Substituted Aromatic Aldehydes | Iodobenzoic Acid Hydrazides | Acylhydrazones with Iodo-aromatic groups nih.gov |

| 4-hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)...)acetohydrazide | Hydrazones with Benzo[d]thiazole moiety vjs.ac.vn |

| 1,2-diphenylethanedione (Benzil) | 3-Chlorophenylhydrazine | Bis-Hydrazone nih.gov |

| Substituted β-diketone | 4-hydrazino-benzenesulfonamide | Pyrazole ring system asianpubs.org |

Synthesis of Bis-Hydrazone Structures

Bis-hydrazones are another class of structural analogues that can be synthesized. These molecules contain two hydrazone functionalities. A common method to prepare these compounds is to react a dicarbonyl compound, such as benzil (B1666583) (1,2-diphenylethanedione), with two equivalents of a substituted hydrazine. nih.gov For example, the reaction of benzil with 3-chlorophenylhydrazine in ethanol, catalyzed by a few drops of acetic acid, yields a novel bis-hydrazone. nih.gov This approach effectively doubles the hydrazone structural motif within a single molecule, leading to compounds with unique conformational and electronic properties.

Advanced Spectroscopic Characterization and Structural Confirmation of 4 Hydrazonomethyl Benzene 1,2,3 Triol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. For 4-(Hydrazonomethyl)benzene-1,2,3-triol, the FT-IR and FT-Raman spectra would be expected to confirm the formation of the hydrazone from the aldehyde and hydrazine (B178648) precursors.

Key expected vibrational frequencies include:

O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups on the benzene (B151609) ring. asianpubs.org

N-H Stretching: Bands corresponding to the N-H stretching of the hydrazone group are expected to appear in the 3150-3400 cm⁻¹ range.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a series of weaker bands between 3000 and 3100 cm⁻¹.

C=N Stretching (Imine): The formation of the hydrazone is confirmed by the presence of a characteristic C=N stretching vibration, which is expected in the 1600-1650 cm⁻¹ region. asianpubs.orgresearchgate.net This peak is a key diagnostic marker distinguishing the product from the starting aldehyde.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range. asianpubs.org

C-O Stretching (Phenolic): The stretching vibration of the phenolic C-O bond is anticipated to be observed around 1200-1300 cm⁻¹. asianpubs.org

Interactive Data Table: Predicted FT-IR and FT-Raman Peaks

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenolic) | 3200-3600 | Broad, Strong | Indicates the presence of hydroxyl groups. |

| N-H Stretch (Hydrazone) | 3150-3400 | Medium | Confirms the hydrazone functional group. |

| C-H Stretch (Aromatic) | 3000-3100 | Weak to Medium | Characteristic of the benzene ring protons. |

| C=N Stretch (Imine) | 1600-1650 | Medium to Strong | Key indicator of hydrazone formation. asianpubs.orgresearchgate.net |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong | Multiple bands expected for the benzene ring. asianpubs.org |

| C-O Stretch (Phenolic) | 1200-1300 | Strong | Indicates the carbon-oxygen bond of the phenol (B47542) groups. asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Two-Dimensional Techniques

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would show distinct signals for each type of proton. The protons of the three hydroxyl groups (-OH) and the two amine protons (-NH₂) of the hydrazone would likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. The azomethine proton (-CH=N) is expected to resonate as a singlet in the 8.0-8.5 ppm range. asianpubs.org The aromatic protons on the benzene ring would appear as a set of doublets or multiplets in the 6.0-7.5 ppm region, with their specific splitting patterns and chemical shifts determined by the substitution pattern. asianpubs.org

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The azomethine carbon (-CH=N) would be expected to show a signal in the 140-160 ppm range. The carbons of the benzene ring would appear between 100 and 150 ppm, with the carbons attached to the electron-donating hydroxyl groups resonating at higher fields (lower ppm values) compared to the others.

Two-Dimensional Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively, by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC).

Interactive Data Table: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 6.0-7.5 | 100-130 | d, m |

| Azomethine CH=N | 8.0-8.5 | 140-160 | s |

| Phenolic OH | Variable (broad) | - | s |

| Hydrazone NH₂ | Variable (broad) | - | s |

| Aromatic C-O | - | 140-155 | s |

| Aromatic C-C | - | 110-130 | s |

Mass Spectrometric Analysis (e.g., EI-MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Molecular Ion Peak: For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol . Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov

Fragmentation Pattern: The fragmentation pattern would be characteristic of the structure. Expected fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or nitrogen (N₂). nih.gov A significant fragment would likely correspond to the 2,3,4-trihydroxybenzyl cation or related structures resulting from the cleavage of the C-N bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation in the molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com The presence of the benzene ring in conjugation with the hydrazone moiety would lead to characteristic absorption maxima. The exact position of these maxima can be influenced by the solvent polarity. researchgate.net The trihydroxy substitution on the benzene ring is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde (B42025) hydrazone.

Elemental Microanalysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the purified compound. The experimentally determined percentages should match the calculated theoretical values for the molecular formula C₇H₈N₂O₃, thus verifying the stoichiometry of the synthesized compound. nih.gov

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 7 | 50.00 |

| Hydrogen | H | 1.01 | 8 | 4.80 |

| Nitrogen | N | 14.01 | 2 | 16.66 |

| Oxygen | O | 16.00 | 3 | 28.54 |

Computational Chemistry and Theoretical Investigations of 4 Hydrazonomethyl Benzene 1,2,3 Triol

Electronic Structure and Stability Studies via Density Functional Theory (DFT) Calculationsimperial.ac.ukmasterorganicchemistry.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net DFT calculations are employed to determine the optimized geometry, electronic stability, and bonding characteristics of 4-(Hydrazonomethyl)benzene-1,2,3-triol.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible electronic energy is found. This optimized structure corresponds to the most stable arrangement of the atoms in the gas phase.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. epstem.netnih.gov The final output provides the total electronic energy of the optimized structure, which is a key indicator of its thermodynamic stability. nih.govnih.gov The solid-state conformation can differ from the energy-minimized gas-phase structure due to intermolecular interactions like hydrogen bonding. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=N (hydrazone) | 1.29 Å |

| N-N (hydrazone) | 1.38 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (hydroxyl) | 1.36 Å | |

| Bond Angle | C-C-N | 121.5° |

| C=N-N | 118.0° | |

| Dihedral Angle | C-C-C=N | 179.5° |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the classical Lewis structure. uni-muenchen.dewisc.eduq-chem.com This method provides detailed information about charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wisc.edu

NBO analysis quantifies donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding stabilization energies (E(2)). wisc.edu For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of the aromatic ring and the hydrazone group. These interactions are key to understanding the molecule's electronic stability.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound (Hypothetical Data) This table presents hypothetical data showing potential donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on hydroxyl | π* (C-C) in benzene (B151609) ring | 5.5 | π-conjugation |

| LP (N) on hydrazone | π* (C=N) | 20.1 | Intramolecular charge transfer |

| π (C=C) in benzene ring | π* (C=N) | 15.3 | Resonance stabilization |

| LP (O) on hydroxyl | σ* (C-H) | 2.0 | Hyperconjugation |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictionmasterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. imperial.ac.ukresearchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. For this compound, the triol and hydrazone groups are expected to significantly influence the energies and distributions of the frontier orbitals.

Table 3: Illustrative FMO Properties for this compound (Hypothetical Data) This table presents hypothetical energy values for frontier orbitals and related chemical reactivity descriptors.

| Parameter | Value (eV) | Implication |

| EHOMO | -5.8 | Good electron-donating ability |

| ELUMO | -1.2 | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 | High kinetic stability, moderate reactivity |

| Electronegativity (χ) | 3.5 | Overall tendency to attract electrons |

| Global Hardness (η) | 2.3 | Resistance to change in electron distribution |

Vibrational Frequency Analysis and Potential Energy Surface (PES) Mappingimperial.ac.uk

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation provides a set of vibrational modes and their corresponding frequencies. A key diagnostic use of this analysis is to confirm that an optimized geometry is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have exactly one imaginary frequency. epstem.net The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.gov

A Potential Energy Surface (PES) scan involves calculating the energy of the molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. epstem.netu-szeged.hu This mapping helps to identify different stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. molssi.org For this compound, a PES scan around the C-C bond connecting the benzene ring to the hydrazonomethyl group could reveal rotational isomers and the energy required for their interconversion. molssi.org

Table 4: Illustrative Calculated Vibrational Frequencies for this compound (Hypothetical Data) This table presents a selection of hypothetical vibrational modes and their calculated frequencies.

| Frequency (cm-1) | Vibrational Mode Assignment |

| 3450-3550 | O-H stretching (hydroxyl groups) |

| 3300-3400 | N-H stretching (hydrazone) |

| 3050-3100 | Aromatic C-H stretching |

| 1620 | C=N stretching (hydrazone) |

| 1580, 1490 | Aromatic C=C stretching |

| 1250 | C-O stretching (phenol) |

Molecular Modeling of Conformational Isomerism and Tautomerismuni-muenchen.de

Molecules can exist as different isomers, including conformers and tautomers. Computational modeling is essential for exploring the relative stabilities of these different forms.

Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton. orgoreview.comlibretexts.org The hydrazone moiety (-CH=N-NH₂) can exhibit azo-hydrazone tautomerism, interconverting with its azo form (-CH₂-N=NH).

Furthermore, the benzene-1,2,3-triol ring itself can theoretically undergo keto-enol tautomerism, where one or more of the phenolic 'enol' groups convert to a cyclohexadienone 'keto' form. masterorganicchemistry.com While the aromatic enol form is generally much more stable for simple phenols, the presence of multiple hydroxyl groups and the hydrazonomethyl substituent can influence the equilibrium. youtube.com DFT calculations can determine the relative energies of these tautomers, predicting which form is thermodynamically favored. nih.gov In most cases, the hydrazone and aromatic tri-phenol form is expected to be the most stable tautomer due to the preservation of aromaticity.

Table 5: Illustrative Relative Energies of Tautomers of this compound (Hypothetical Data) This table compares the calculated relative stability of potential tautomeric forms.

| Tautomer | Description | Relative Energy (kcal/mol) | Predicted Stability |

| Tautomer 1 (Most Stable) | Hydrazone-triol form | 0.0 | Most Favored |

| Tautomer 2 | Azo-triol form | +12.5 | Less Favored |

| Tautomer 3 | Hydrazone-dion-enol form | +25.0 | Significantly Less Favored |

Cis-Trans Isomerism around the Azomethine Linkage

The concept of cis-trans isomerism, also known as geometric isomerism, is fundamental in describing the spatial arrangement of atoms within molecules, particularly those with restricted bond rotation. nih.gov In the case of this compound, the presence of a carbon-nitrogen double bond (C=N), or azomethine linkage, is the source of this isomerism. The inability of this double bond to rotate freely gives rise to two distinct and stable geometric isomers: the E (entgegen) and Z (zusammen) isomers. youtube.comyoutube.com These correspond to the trans and cis configurations, respectively, where the substituents attached to the double bond are on opposite sides (E) or the same side (Z). youtube.comyoutube.com

Hydrazones, which contain the C=N-NH- functional group, are well-known to exhibit E/Z isomerism. researchgate.netnih.gov The relative stability of these isomers can be investigated using computational methods like Density Functional Theory (DFT). sciencepg.comresearchgate.netnih.gov DFT calculations can predict the optimized geometries of the E and Z isomers and determine their relative energies. researchgate.netnih.gov For many hydrazone derivatives, the E-isomer is often found to be thermodynamically more stable than the Z-isomer due to reduced steric hindrance. conicet.gov.ar In some cases, the stability can be influenced by the formation of intramolecular hydrogen bonds, which might favor one isomer over the other. nih.gov For this compound, a potential intramolecular hydrogen bond could form between the hydrazone's N-H group and the ortho-hydroxyl group of the pyrogallol (B1678534) ring, potentially stabilizing a specific isomeric form.

Theoretical calculations provide the Gibbs free energy (ΔG) for each isomer, with the more stable isomer having the lower energy value. The energy difference between the two forms indicates the position of the equilibrium. A larger energy gap suggests a higher prevalence of the more stable isomer. sciencepg.com

Hypothetical DFT Calculation Results for Isomer Stability This table presents hypothetical energy values for illustrative purposes, based on typical findings for hydrazone compounds.

| Isomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| E-isomer (trans) | 0.00 | 0.00 | ~99.1 |

| Z-isomer (cis) | +4.40 | +3.10 | ~0.9 |

Advanced Molecular Dynamics (MD) Simulations for Intramolecular and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent. nih.govresearchgate.net

For this compound, MD simulations can elucidate two critical types of interactions:

Solvent Interactions: When solvated, for instance in water, the molecule will form numerous intermolecular hydrogen bonds with the surrounding solvent molecules. nih.govnih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and the average number of hydrogen bonds between specific atoms of the solute and the solvent. kcl.ac.uk This analysis reveals how the molecule is solvated, which parts are more exposed to the solvent, and how the solvent shell is structured. nih.gov Understanding solvation is critical as it affects the molecule's solubility, stability, and reactivity. mdpi.comcapes.gov.br

Hypothetical MD Simulation Data for Hydrogen Bonding This table presents hypothetical data from a simulated 100 ns MD trajectory in an aqueous solution, illustrating the types of interactions that could be studied.

| Interaction Type | Atoms Involved (Donor--Acceptor) | Average Occupancy (%) | Description |

|---|---|---|---|

| Intramolecular H-Bond | Pyrogallol O-H -- Azomethine N | 45 | Hydrogen bond between an ortho-hydroxyl group and the imine nitrogen. |

| Intramolecular H-Bond | Hydrazone N-H -- Pyrogallol O | 25 | Hydrogen bond between the hydrazone N-H and an adjacent ortho-hydroxyl group. |

| Intermolecular H-Bond | Pyrogallol O-H -- Water O | 85 | Hydroxyl groups acting as hydrogen bond donors to solvent water molecules. |

| Intermolecular H-Bond | Water O-H -- Pyrogallol O | 70 | Hydroxyl groups acting as hydrogen bond acceptors from solvent water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.commdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties and reducing the need for extensive experimental screening. rsc.orgmdpi.com

A QSAR study on derivatives of this compound would typically involve the following steps:

Data Set Collection: A series of analogue compounds would be synthesized, and their biological activity (e.g., antioxidant capacity, enzyme inhibition) would be measured experimentally. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and electronic properties. mdpi.comresearchgate.net

Model Development and Validation: Statistical methods are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is then rigorously validated. mdpi.comnih.gov

For phenolic and hydrazone compounds, QSAR models have been successfully developed to predict activities such as antioxidant potential and antitumor effects. nih.govrsc.orgnih.govrsc.org Relevant descriptors often include those related to electronic properties (like HOMO and LUMO energies), hydrophobicity (LogP), and molecular shape. nih.govnih.gov The resulting model can highlight which structural features are most important for the desired activity.

Hypothetical QSAR Descriptors for Antioxidant Activity This table lists examples of molecular descriptors that could be relevant in a QSAR model predicting the antioxidant activity of this compound derivatives.

| Descriptor Class | Descriptor Name | Description | Potential Influence on Antioxidant Activity |

|---|---|---|---|

| Electronic | E(HOMO) | Energy of the Highest Occupied Molecular Orbital. nih.gov | Higher HOMO energy often correlates with better electron-donating ability, enhancing radical scavenging. nih.gov |

| Electronic | Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. nih.gov | Lower ionization potential facilitates electron donation to neutralize free radicals. nih.gov |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | Influences the compound's ability to access and protect lipid membranes from peroxidation. |

| Constitutional | Number of -OH groups | The total count of hydroxyl groups in the molecule. nih.gov | Directly contributes to hydrogen-donating capacity, a key mechanism in antioxidant action. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Affects membrane permeability and interaction with biological targets. |

Chemical Reactivity and Derivatization Strategies for 4 Hydrazonomethyl Benzene 1,2,3 Triol

Mechanistic Studies of Hydrazone Formation and Hydrolysis

The formation of 4-(hydrazonomethyl)benzene-1,2,3-triol results from the condensation reaction between 2,3,4-trihydroxybenzaldehyde (B138039) and hydrazine (B178648). nih.gov This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group. numberanalytics.comlibretexts.org

Mechanism of Formation: The formation of the hydrazone is typically acid-catalyzed and proceeds through a two-step mechanism. numberanalytics.comnih.gov

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.com

Dehydration: The carbinolamine intermediate is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone. numberanalytics.comlibretexts.org

The reaction rate is highly pH-dependent. While acid catalysis is required to facilitate the dehydration step, excessively low pH will protonate the hydrazine nucleophile, rendering it unreactive. Therefore, the reaction is generally carried out under mildly acidic conditions (pH 4-6). nih.gov The presence of an ortho-phosphate (B1173645) group on an aromatic aldehyde has been shown to increase the reaction rate by an order of magnitude, suggesting that the ortho-hydroxyl groups on the pyrogallol (B1678534) moiety may also influence the reaction kinetics through intramolecular catalysis. nih.gov

Mechanism of Hydrolysis: Hydrazone hydrolysis is the reverse of its formation and is also a pH-sensitive process. wikipedia.org The hydrazone linkage is generally stable at neutral or physiological pH but is susceptible to cleavage under acidic conditions. nih.govnih.gov Alkyl hydrazones are noted to be 100 to 1000 times more sensitive to hydrolysis than comparable oximes. wikipedia.org

Protonation: The reaction is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the activated imine carbon.

Proton Transfer and Cleavage: Proton transfer from the attacking water molecule to the nitrogen atom, followed by the cleavage of the C-N bond, regenerates the aldehyde (2,3,4-trihydroxybenzaldehyde) and hydrazine.

The stability of the hydrazone bond towards hydrolysis is influenced by the electronic nature of the substituents on both the aldehyde and hydrazine precursors. nih.gov

Table 1: Factors Influencing Hydrazone Formation and Hydrolysis

| Factor | Effect on Formation | Effect on Hydrolysis | Rationale |

| pH | Optimal in mildly acidic range (pH 4-6) nih.gov | Accelerated at low pH nih.gov | Acid catalyzes dehydration (formation) and activates the imine carbon for water attack (hydrolysis). |

| Electronic Effects | Electron-withdrawing groups on the aldehyde can increase reactivity. | Electron-withdrawing groups can increase susceptibility to hydrolysis. acs.org | Increases the electrophilicity of the carbonyl/imine carbon. |

| Catalysts | General acid catalysis (e.g., acetic acid) is common. nih.gov | Acid-catalyzed. | Facilitates proton transfer steps in both formation and hydrolysis. |

| Steric Hindrance | Bulky groups near the reaction center can slow the reaction. | Can also slow hydrolysis. | Hinders the approach of the nucleophile (hydrazine or water). |

Tautomeric Equilibria and Stereochemical Considerations of the Hydrazone Moiety

The hydrazone moiety in this compound can exhibit both tautomerism and stereoisomerism, which are critical to its chemical behavior and potential applications.

Tautomerism: Hydrazones can exist in equilibrium with other tautomeric forms. The most relevant for this class of compounds are azo-hydrazone and hydrazone-enehydrazine tautomerism.

Azo-Hydrazone Tautomerism: This is particularly prevalent in hydroxyaryl-substituted hydrazones. sci-hub.se While the primary structure is a hydrazone, it can exist in equilibrium with its azo-enol tautomer. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic ring. sci-hub.senih.gov For many hydroxyazo compounds, the hydrazone form is found to be more stable. sci-hub.se

Hydrazone-Enehydrazine Tautomerism: Similar to keto-enol tautomerism, the hydrazone can tautomerize to an enehydrazine form through the migration of a proton from the α-carbon to the terminal nitrogen. reddit.com Generally, the hydrazone form is significantly more stable and predominates in the equilibrium mixture. reddit.com

Stereochemistry: The carbon-nitrogen double bond (C=N) of the hydrazone is stereogenic, leading to the possibility of geometric isomers, designated as E (entgegen) and Z (zusammen). researchgate.net

E/Z Isomerism: These isomers arise from the restricted rotation around the C=N double bond. The relative stability of the E and Z isomers depends on steric and electronic factors. mdpi.com For hydrazones derived from aromatic aldehydes, the E isomer is often thermodynamically more stable due to reduced steric hindrance. However, the presence of certain substituents can favor the Z configuration. mdpi.com The interconversion between E and Z isomers can sometimes be induced by light, making some hydrazones useful as molecular photoswitches. researchgate.net The specific E/Z ratio can be determined using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy. mdpi.com

Table 2: Isomeric and Tautomeric Forms of the Hydrazone Moiety

| Phenomenon | Isomers/Tautomers Involved | Key Characteristics |

| Stereoisomerism | E and Z geometric isomers researchgate.net | Arise from restricted rotation around the C=N bond. Interconversion can be light-induced. Relative stability depends on steric and electronic factors. mdpi.com |

| Tautomerism | Azo-Hydrazone sci-hub.senih.gov | Equilibrium between the azo (-N=N-) and hydrazone (>C=N-NH-) forms. Influenced by solvent and substituents. |

| Tautomerism | Hydrazone-Enehydrazine reddit.com | Equilibrium involving migration of an α-proton. The hydrazone form is generally more stable. |

Functionalization and Modification of the Benzene-1,2,3-triol Moiety

The benzene-1,2,3-triol (pyrogallol) moiety is a key component of the molecule, offering multiple sites for chemical modification. wikipedia.orgdoubtnut.com Its high reactivity is primarily due to the three adjacent hydroxyl groups, which make the aromatic ring highly electron-rich and susceptible to electrophilic substitution and oxidation. researchgate.net

Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can undergo standard reactions such as:

Etherification and Esterification: Reaction with alkyl halides or acyl chlorides/anhydrides can be used to protect the hydroxyl groups or to introduce new functional moieties, thereby modifying the solubility and electronic properties of the molecule.

Oxidation: The pyrogallol group is easily oxidized, especially under alkaline conditions, to form quinone-type structures. researchgate.net This reactivity is fundamental to its role in forming adhesive materials and its antioxidant activity. The oxidation can be pH-driven and can lead to covalent bond formation with other molecules through Michael-type addition or Schiff base reactions. researchgate.net

Reactions of the Aromatic Ring: The electron-donating nature of the hydroxyl groups activates the aromatic ring towards electrophilic aromatic substitution.

Halogenation, Nitration, and Sulfonation: These reactions would be expected to occur readily, with substitution patterns directed by the existing hydroxyl groups.

Coupling Reactions: The pyrogallol ring can participate in coupling reactions, for instance, with diazonium salts, further extending the molecular framework.

The propensity of pyrogallol to undergo oxidative dimerization and polymerization is a significant aspect of its chemistry, which can be harnessed for creating larger molecular architectures. rug.nl

Derivatization through the Hydrazone Linkage for Novel Chemical Entities

The hydrazone linkage is not merely a linker but a reactive functional group that serves as a versatile synthon for creating novel molecules, particularly heterocyclic compounds and bioconjugates. nih.govnih.govmdpi.com

Reactions at the C=N Bond and NH Group:

Reduction: The C=N double bond can be reduced to form the corresponding hydrazine derivative.

Cycloaddition Reactions: Hydrazones can act as 1,3-dipoles in cycloaddition reactions, leading to the synthesis of various five-membered heterocyclic rings.

N-Acylation and N-Alkylation: The N-H proton of the hydrazone is weakly acidic and can be deprotonated, allowing for subsequent reaction with electrophiles like acyl chlorides or alkyl halides at the nitrogen atom. organic-chemistry.org

Reaction with Nucleophiles: The electrophilic carbon of the hydrazone can be functionalized through reactions with various nucleophiles. Electrochemical C(sp²)–H functionalization of aldehyde-derived hydrazones provides an efficient route to introduce groups like azoles, phosphates, or trifluoromethyl groups. beilstein-journals.org

Use in Bioconjugation and Drug Delivery: The pH-sensitive nature of the hydrazone bond makes it an ideal linker for attaching drugs to carrier molecules like antibodies or polymers. nih.govwikipedia.orgnih.gov The drug is stable while in circulation at physiological pH (7.4) but is released in the more acidic microenvironments of tumors or endosomes (pH 5-6). nih.govmdpi.com This strategy allows for targeted drug delivery and controlled release. nih.gov Various molecules, including phthalocyanines for photodynamic therapy, have been conjugated using hydrazone bond formation. mdpi.com

Table 3: Derivatization Strategies via the Hydrazone Linkage

| Reaction Type | Reagents/Conditions | Product Type | Application Example |

| Cycloaddition | Dipolarophiles | Heterocyclic compounds (e.g., pyrazoles) wikipedia.org | Synthesis of new bioactive molecules. nih.gov |

| C(sp²)–H Functionalization | Electrochemical methods, various nucleophiles beilstein-journals.org | Functionalized hydrazones | Creating novel chemical entities with tailored properties. beilstein-journals.org |

| pH-Responsive Conjugation | Acidic conditions for cleavage nih.gov | Drug-carrier conjugates | Targeted drug delivery to acidic tumor microenvironments. nih.govmdpi.com |

| N-Alkylation/Acylation | Base, alkyl/acyl halides organic-chemistry.org | N-substituted hydrazones | Modification of electronic and steric properties. |

Formation of Polymeric Architectures Incorporating this compound Units

Both the hydrazone and pyrogallol moieties can be incorporated into polymeric backbones or as side chains to create functional materials with unique properties.

Polymers via Hydrazone Linkages: The condensation reaction between dihydrazides and dialdehydes is a common method for synthesizing polyhydrazones. rsc.org A monomer derived from this compound could be polymerized in several ways:

Chain-Growth Polymerization: If a polymerizable group (like a vinyl or acrylate (B77674) group) is introduced onto the pyrogallol ring, the monomer can be used in chain-growth polymerization to yield polymers with pendant this compound units.

Step-Growth Polymerization (Polycondensation): The hydrazone unit itself can be formed during polymerization. For example, reacting a dialdehyde (B1249045) with a dihydrazide containing the pyrogallol moiety, or vice-versa, would lead to a linear poly(acylhydrazone). rsc.org These polymers often exhibit interesting properties like self-healing and recyclability due to the dynamic nature of the hydrazone bond. rsc.org Polymeric micelles with hydrazone linkers have been developed for tunable drug release. nih.govresearchgate.net

Polymers via Pyrogallol Moiety: The pyrogallol unit can be used to create polymers through its phenolic hydroxyl groups or by leveraging its oxidative coupling.

Adhesive Polymers: The strong adhesive properties of pyrogallol-containing molecules, inspired by mussel adhesive proteins, have been used to create functional materials, hydrogels, and surface coatings. researchgate.net The pyrogallol groups can form covalent crosslinks through oxidation, leading to robust network formation. researchgate.net

Polyester/Polyether Synthesis: The hydroxyl groups can react with diacids or dihalides to form polyesters and polyethers, incorporating the pyrogallol structure into the polymer backbone.

The combination of the dynamic hydrazone bond and the adhesive/redox-active pyrogallol group in a single polymeric architecture could lead to advanced materials with stimuli-responsive, self-healing, and adhesive properties.

Coordination Chemistry and Metal Complexation Dynamics of 4 Hydrazonomethyl Benzene 1,2,3 Triol

Ligand Design and Metal-Binding Properties of 4-(Hydrazonomethyl)benzene-1,2,3-triol

The design of a ligand is crucial for its subsequent application in coordination chemistry. The structural features of this compound, derived from 2,3,4-trihydroxybenzaldehyde (B138039) and hydrazine (B178648), suggest a rich and varied coordination behavior.

Identification of Potential Chelation Sites (N, O, S heteroatoms, -OH, -C=O, -NH, -COOH groups)

Hydrazone ligands are known to be versatile chelating agents due to the presence of multiple donor atoms. In the case of this compound, several potential coordination sites can be identified. The primary sites for metal chelation are the azomethine nitrogen atom (-C=N-) and the phenolic oxygen atoms (-OH) of the pyrogallol (B1678534) ring. nih.govjptcp.com The hydrazone moiety itself provides a nitrogen donor, and the adjacent phenolic hydroxyl groups offer oxygen donor sites.

The general structure of hydrazone ligands allows for keto-enol tautomerism, which can influence their coordination mode. jocpr.com In the enol form, the ligand can coordinate as a deprotonated species, forming stable chelate rings with metal ions. The presence of both nitrogen and oxygen donor atoms allows this compound to act as a bidentate or potentially a tridentate ligand, depending on the reaction conditions and the nature of the metal ion. jptcp.com

Influence of Trihydroxy Substitution on Ligand Behavior

The presence of the trihydroxy (pyrogallol) moiety on the benzene (B151609) ring is expected to significantly influence the ligand's behavior. The three hydroxyl groups are electron-donating, which increases the electron density on the aromatic ring and can enhance the donor capacity of the phenolic oxygens. The ortho and meta positioning of the hydroxyl groups relative to the hydrazonomethyl group can facilitate the formation of stable five- or six-membered chelate rings upon complexation with a metal ion.

Furthermore, the pyrogallol group itself is known to interact with metal ions and has been explored for its potential in forming covalent linkages with certain residues in proteins, such as cysteine, under oxidative conditions. nih.gov This reactivity could impart unique properties to its hydrazone derivatives and their metal complexes. The acidic nature of the phenolic protons means that the ligand can act as an anionic ligand upon deprotonation, which can lead to the formation of neutral metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with hydrazone ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. jmchemsci.comsaudijournals.com For this compound, the synthesis would first involve the condensation of 2,3,4-trihydroxybenzaldehyde with hydrazine to form the hydrazone ligand. sigmaaldrich.com Subsequently, the reaction of this ligand with various transition metal salts (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in an alcoholic medium would likely yield the corresponding metal complexes. jmchemsci.com

Stoichiometry and Geometrical Aspects of Coordination Compounds

The stoichiometry of the resulting metal complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. chemistryjournal.net The specific stoichiometry and the resulting geometry of the coordination compound are influenced by several factors, including the metal ion's coordination number and preferred geometry, the denticity of the ligand, and the reaction conditions.

Based on studies of similar hydrazone ligands, a 1:2 metal-to-ligand stoichiometry often leads to octahedral or distorted octahedral geometries for transition metals like Co(II), Ni(II), and Mn(II). saudijournals.com Square planar or tetrahedral geometries are also possible, particularly for Cu(II) and Zn(II) complexes. sbmu.ac.ir In a 1:1 complex, the remaining coordination sites on the metal can be occupied by solvent molecules or counter-ions.

Table 1: Postulated Geometries of Transition Metal Complexes with Hydrazone Ligands

| Metal Ion | Common Coordination Number | Likely Geometry with Bidentate Ligand (1:2) | Likely Geometry with Tridentate Ligand (1:1) |

| Cu(II) | 4, 5, 6 | Distorted Octahedral, Square Pyramidal, Square Planar | Square Planar, Square Pyramidal |

| Ni(II) | 4, 6 | Octahedral, Square Planar | Octahedral, Square Planar |

| Co(II) | 4, 6 | Octahedral, Tetrahedral | Octahedral, Tetrahedral |

| Zn(II) | 4 | Tetrahedral | Tetrahedral |

This table is based on general observations for hydrazone complexes and represents potential geometries for complexes of this compound.

Spectroscopic Probing of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for the characterization of metal complexes and for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the N-H, C=N, and O-H stretching vibrations. Upon complexation, a shift in the ν(C=N) band to a lower or higher frequency is indicative of the coordination of the azomethine nitrogen to the metal ion. researchgate.net The disappearance or significant broadening of the ν(O-H) band suggests the deprotonation of the phenolic hydroxyl groups and their involvement in coordination. jptcp.com New bands appearing in the far-IR region can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of complex formation. jptcp.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the hydrazone ligand typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the hydrazone moiety. researchgate.net Upon complexation, these bands may shift, and new bands in the visible region can appear due to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. nih.govresearchgate.net The position and intensity of these bands can provide information about the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). In the ¹H NMR spectrum of the free ligand, signals for the azomethine proton (-CH=N-) and the phenolic and amine protons are expected. Upon complexation, a downfield or upfield shift of the azomethine proton signal can confirm its involvement in coordination. The disappearance of the phenolic -OH proton signal indicates deprotonation and coordination. sbmu.ac.ir

Table 2: Representative Spectroscopic Data for Hydrazone Ligands and their Metal Complexes

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Changes) |

| IR (cm⁻¹) | ν(O-H): ~3400-3200 (broad)ν(N-H): ~3200-3100ν(C=N): ~1620 | Disappearance or broadening of ν(O-H)Shift in ν(N-H)Shift in ν(C=N)Appearance of ν(M-O) and ν(M-N) in far-IR |

| UV-Vis (nm) | π→π: ~270-300n→π: ~320-350 | Shift in ligand-based transitionsNew LMCT and d-d bands in the visible region |

| ¹H NMR (ppm) | Phenolic -OH: ~10-12Azomethine -CH=N-: ~8-9Aromatic H: ~6-8 | Disappearance of phenolic -OH signalShift in azomethine -CH=N- signalChanges in aromatic proton signals |

This table presents expected spectroscopic features based on data from analogous hydrazone compounds. nih.govjptcp.comsbmu.ac.irresearchgate.netresearchgate.net

Catalytic Applications of this compound Metal Complexes

While specific catalytic studies on metal complexes of this compound are not documented, the broader class of hydrazone and Schiff base metal complexes are known to be effective catalysts in a variety of organic transformations. jocpr.comnih.gov These include oxidation, reduction, and carbon-carbon bond-forming reactions.

The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrates. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity and selectivity. For instance, pyridyl aroyl hydrazone-based metal complexes have been investigated for electrocatalytic hydrogen evolution. nih.gov It is plausible that transition metal complexes of this compound could exhibit catalytic activity in reactions such as the oxidation of alcohols or the reduction of ketones. The pyrogallol moiety, with its electron-rich nature, could potentially modulate the electronic properties of the metal center, thereby influencing its catalytic performance. Further research is warranted to explore the catalytic potential of these specific complexes.

Thermodynamic and Kinetic Stability of Metal Chelates

Therefore, detailed research findings and data tables concerning the thermodynamic and kinetic stability of metal chelates of this compound cannot be provided at this time.

Advanced Applications in Analytical Science and Materials Engineering

Development of Chemosensors for Specific Analytes

The structural combination of the electron-rich pyrogallol (B1678534) group and the versatile hydrazone linker in 4-(Hydrazonomethyl)benzene-1,2,3-triol provides an ideal platform for the design of chemosensors. These sensors can detect and quantify various analytes through mechanisms such as colorimetric changes or fluorescence modulation. The hydrazone group (C=N-N) offers sites for coordination with metal ions and can participate in hydrogen bonding, while the pyrogallol moiety's hydroxyl groups can also act as binding sites and influence the electronic properties of the molecule upon analyte interaction. researchgate.net

Spectrophotometric Detection and Quantification of Metal Ions (e.g., in water, soil, food)

Hydrazone-based ligands are well-regarded for their ability to form stable complexes with a variety of metal ions, leading to distinct changes in their UV-visible absorption spectra. researchgate.netnih.gov This property is the foundation of their use in the spectrophotometric determination of metal ion concentrations in environmental and biological samples. mdpi.com The pyrogallol-based dipodal ligand, N1,N3-bis(2-((E)-2,3,4-trihydroxybenzylidene)amino)ethyl)malonamide (MEP), has demonstrated a high binding affinity for trivalent metal ions like Al³⁺, Fe³⁺, and Cr³⁺. researchgate.net The complexation ability of such ligands is often pH-dependent, allowing for tunable selectivity. researchgate.net

Similarly, hydrazone-based chemosensors have been developed for the selective detection of Fe³⁺ and Cu²⁺ ions. nih.govrsc.org For instance, a novel hydrazide–hydrazone-based molecule, 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, acts as a "turn-on" fluorescent sensor for Fe³⁺ and a colorimetric sensor for Cu²⁺. nih.gov The binding stoichiometry between the sensor and the metal ion is often found to be 2:1. nih.govresearchgate.net The detection limits for these metal ions can reach the micromolar level, making them suitable for trace analysis. researchgate.net The sensing mechanism is often attributed to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net

The presence of the pyrogallol moiety, with its multiple hydroxyl groups, can enhance the coordination with hard metal ions. researchgate.netnih.gov This makes this compound a promising candidate for developing sensitive and selective spectrophotometric methods for detecting metal ions in various matrices, including water, soil, and food. researchgate.netmdpi.com

Table 1: Examples of Hydrazone and Pyrogallol-Based Chemosensors for Metal Ion Detection

| Sensor Type | Target Analyte(s) | Detection Method | Key Findings |

| Pyrogallol-based dipodal ligand (MEP) | Al³⁺, Fe³⁺, Cr³⁺ | Potentiometric & Spectrophotometric | High binding affinity for Al³⁺ with a stability constant (log β) of 27.13. researchgate.net |

| Hydrazide-hydrazone derivative | Fe³⁺, Cu²⁺ | Fluorescence & Colorimetric | "Turn-on" fluorescence for Fe³⁺ and colorimetric detection of Cu²⁺. nih.govrsc.org |

| Pyrrole-based Schiff bases | Fe³⁺, Cu²⁺, Hg²⁺, Cr³⁺ | Colorimetric & Spectroscopic | High sensitivity with detection limits in the micromolar range. researchgate.net |

| Lucigenin-pyrogallol system | Co²⁺ | Chemiluminescence | Inhibition of chemiluminescence allows for the detection of Co²⁺ with a limit of detection of 68 nM. nih.gov |

Detection of Anions (e.g., Cyanide, Fluoride)

The hydrazone functional group is not only capable of binding to cations but can also interact with anions through hydrogen bonding. The N-H proton of the hydrazone can act as a hydrogen bond donor, leading to a detectable signal upon interaction with anions like cyanide (CN⁻) and fluoride (B91410) (F⁻). researchgate.net While direct studies on this compound for anion sensing are not prevalent, related hydrazone-based chemosensors have shown promise in this area. researchgate.net The design of such sensors often involves incorporating moieties that enhance the acidity of the N-H proton, thereby increasing its affinity for anions. The pyrogallol group, with its electron-donating hydroxyl groups, could potentially modulate the electronic properties of the hydrazone moiety to fine-tune its anion sensing capabilities.

Selective Recognition of Organic Molecules (e.g., Glucose, Carbonyl Compounds)

The reactivity of the hydrazone group with carbonyl compounds forms the basis of its potential application in sensing aldehydes and ketones. This reaction, leading to the formation of an azine, can be monitored through spectroscopic changes. While specific research on this compound for this purpose is limited, the general reactivity of hydrazones is well-established.

In the context of glucose sensing, pyrogallol derivatives have been explored. For instance, pyrogallol has been used in systems for the determination of glucose, where it acts as an indicator in enzymatic reactions. google.com The potential exists to develop this compound-based sensors where the pyrogallol moiety interacts with glucose or its oxidation products, and the hydrazone part of the molecule transduces this interaction into a measurable signal.

Innovations in Dyeing and Pigment Technologies for Various Substrates (e.g., Cotton, Nylon)

Historically, pyrogallol has found use in hair dyeing formulations due to its ability to undergo oxidation and form colored compounds. wikipedia.org This property suggests its potential as a precursor for pigments. The reactivity of the benzene-1,2,3-triol structure allows for polymerization and the formation of colored, insoluble materials. While specific applications of this compound as a dye for textiles like cotton or nylon are not extensively documented, the principles of pigment dyeing offer a pathway for its use. Pigment dyes are water-insoluble and are fixed onto the fiber surface with a binder, offering good light fastness. rsc.org The introduction of the hydrazone group could further modify the chromophoric properties and the interaction with textile substrates. For synthetic fibers like nylon, the presence of amino end groups could potentially react with suitable derivatives of the compound, leading to covalent bonding and improved wash fastness. researchgate.net

Mechanism of Action as Corrosion Inhibitors (e.g., for Nickel, Copper)

Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net The pyrogallol moiety in this compound is particularly interesting in this regard. Pyrogallol-containing natural products have been identified as covalent inhibitors for certain enzymes, where the pyrogallol group acts as an electrophile to covalently modify cysteine residues. nih.gov This reactivity suggests a potential for strong, possibly covalent, interaction with metal surfaces.

For copper, triazole derivatives, which share structural similarities with the potential cyclized form of hydrazones, are known to be effective corrosion inhibitors. researchgate.net They form a protective polymeric layer on the copper surface. The mechanism involves the chemisorption of the inhibitor molecules onto the metal surface, which can be accompanied by complex formation. researchgate.net The presence of both the pyrogallol and hydrazone functionalities in this compound could lead to a synergistic inhibitory effect, with the pyrogallol group providing strong adhesion to the metal oxide layer and the hydrazone nitrogen atoms also participating in coordination.

Integration into Novel Material Systems

The unique chemical properties of this compound make it a valuable building block for the creation of new materials with advanced functionalities.

Pyrogallol itself can be polymerized through auto-oxidation to form poly(pyrogallol) nanofibers. nih.govrsc.org These nanofibers exhibit antibacterial properties due to the generation of reactive oxygen species (ROS) from the redox-active gallol functional groups. nih.govrsc.org The incorporation of the hydrazone functionality could allow for further cross-linking or functionalization of these nanofibers.

Furthermore, poly(pyrogallol) can be used to create coatings on a variety of substrates, including polymers and ceramics. acs.org These coatings can then be used to conjugate other molecules, such as antifouling polymers, to the surface. acs.org The hydrazone group in this compound could serve as a reactive handle for attaching other functional units to such coatings.

In the realm of supramolecular chemistry, pyrogallol acs.orgarenes, which are macrocyclic compounds derived from pyrogallol, have been shown to entrap polymers like polyethylene (B3416737) glycol. acs.org This demonstrates the potential of the pyrogallol unit to participate in host-guest chemistry, which could be exploited in the design of new drug delivery systems or molecular sensors. The hydrazone moiety could add another layer of recognition capability to such systems.

Finally, the combination of a 1,2,3-triazole (a potential derivative of the hydrazone) and a hydrazone moiety in a single molecule has been explored for the development of compounds with biological activity, for instance, as inhibitors for enzymes related to Alzheimer's disease. jfda-online.com This highlights the potential for this compound to be a scaffold in the synthesis of novel bioactive materials.

Due to a lack of specific research data on the chemical compound “this compound” for the advanced applications outlined, a detailed article focusing solely on this compound cannot be generated at this time. Extensive searches have not yielded specific findings regarding its use in polymer science, optical materials, photovoltaic applications, nanomaterial synthesis, flame retardancy, or environmental monitoring.

Information is available for related compounds, such as other hydrazone derivatives or different functionalizations of benzene-1,2,3-triol (pyrogallol), but not for the specific molecule of “this compound”. To adhere to the strict requirement of focusing exclusively on the requested compound and to maintain scientific accuracy, the generation of the article as per the provided outline is not feasible without speculating or including information on unrelated substances.

Emerging Research Frontiers and Future Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-(Hydrazonomethyl)benzene-1,2,3-triol and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that often rely on volatile organic solvents and harsh catalysts. Research into the synthesis of analogous aromatic hydrazones has highlighted several promising sustainable strategies. orientjchem.org These methods aim to improve efficiency, reduce waste, and lower the environmental impact. ajgreenchem.com

Key green synthetic approaches applicable to hydrazone formation include:

Aqueous Medium Synthesis: Conducting the condensation reaction between the parent aldehyde (2,3,4-trihydroxybenzaldehyde) and hydrazine (B178648) in water eliminates the need for organic solvents. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. minarjournal.comvjs.ac.vn

Mechanochemistry: Solid-state synthesis through grinding or milling presents an efficient, solvent-free alternative that minimizes waste. rsc.org This technique has been successfully applied to produce various dihydroxybenzaldehyde-derived hydrazones. rsc.org

Catalyst-Free and Alternative Catalyst Systems: Developing protocols that proceed without a catalyst or that use benign catalysts, such as acetic acid or recyclable solid catalysts like nanostructured diphosphates, is a significant area of interest. orientjchem.orgresearchgate.net

The table below compares conventional and emerging green synthetic methods for hydrazone synthesis, based on findings for structurally similar compounds.

| Methodology | Typical Solvent | Catalyst | Key Advantages | Relevant Findings |

| Conventional | Ethanol, Methanol (B129727) | Mineral Acids (e.g., H₂SO₄) | Well-established procedure | Often requires longer reaction times and harsher conditions. |

| Microwave | Solvent-free or Water/Ethanol | Acetic Acid or None | Rapid reaction rates (minutes), high yields (up to 94%). vjs.ac.vn | Proven effective for various aromatic aldehydes and hydrazides. minarjournal.com |

| Mechanochemical | Solvent-free | None | Environmentally friendly, high efficiency, simple work-up. rsc.org | Efficient for producing dihydroxybenzaldehyde-derived hydrazones. rsc.org |

| Aqueous Synthesis | Water | None or mild acid | Eliminates hazardous organic solvents, environmentally benign. nih.gov | A greener alternative that aligns with sustainable chemistry goals. orientjchem.org |

Development of Advanced Computational Models for Predictive Material Design and Performance

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules like this compound before their synthesis. researchgate.net By modeling the electronic structure, geometry, and reactivity, researchers can gain insights into potential applications and guide experimental efforts. researchgate.nettandfonline.com

Future computational studies on this compound are likely to focus on:

Structural and Spectroscopic Analysis: DFT calculations can predict optimized molecular geometries, bond lengths, and angles, which can be correlated with experimental data from X-ray crystallography and NMR spectroscopy. tandfonline.com Theoretical predictions of IR, UV-Vis, and NMR spectra aid in the structural confirmation of synthesized compounds. nih.gov

Reactivity and Mechanistic Insights: Computational models can elucidate reaction mechanisms, such as tautomerization between keto and enol forms, which is common in hydrazones. nih.gov Understanding these pathways is crucial for controlling chemical transformations.

Nonlinear Optical (NLO) Properties: The donor-π-acceptor framework inherent in many hydrazones suggests potential for NLO applications. acs.org DFT can calculate properties like first hyperpolarizability (β) to screen for promising NLOphores. researchgate.net

Predicting Biological Activity: Molecular docking simulations can predict the binding affinity and interaction modes of this compound with biological targets, such as enzymes or DNA, providing a rationale for its potential therapeutic effects. nih.govnih.gov

The following table outlines key parameters that can be predicted using DFT for hydrazone-type molecules.

| Predicted Property | Computational Method | Significance | Example from Analogous Systems |

| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Predicts stable 3D structure and intramolecular bonding (e.g., hydrogen bonds). nih.gov | Good agreement between calculated and experimental X-ray diffraction data for isatin (B1672199) hydrazones. tandfonline.com |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Determines electronic properties, reactivity, and charge transfer characteristics. | The HOMO-LUMO energy gap is used to evaluate the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| First Hyperpolarizability (β) | TD-DFT | Screens for potential second-order nonlinear optical (NLO) activity. | Hydrazone-substituted chromophores have been computationally identified as having high β values. acs.org |

| Binding Affinity | Molecular Docking | Predicts the strength and mode of interaction with biological macromolecules. | Phenylhydrazono phenoxyquinolones showed good binding activity with α-amylase in silico. nih.gov |

Integration of this compound in Hybrid and Composite Materials

The unique functional groups of this compound make it an excellent candidate for integration into advanced hybrid and composite materials. The hydrazone linkage offers a platform for dynamic covalent chemistry, while the triol group provides strong coordination sites for metal ions and nanoparticles. numberanalytics.comfrontiersin.org

Future research in this area could explore:

Functionalized Nanoparticles: Grafting the compound onto the surface of magnetic nanoparticles or graphene oxide could create materials for specific applications like targeted drug delivery or the selective enrichment of biomolecules. rsc.orgnih.gov For instance, hydrazide-functionalized materials are highly effective at capturing glycopeptides for mass spectrometry analysis. nih.gov

pH-Responsive Polymers and Hydrogels: The hydrazone bond is known to be stable at neutral pH but can be hydrolyzed under acidic conditions. wikipedia.orgnih.gov This property can be exploited to create "smart" materials, such as hydrogels or polymer-drug conjugates, that release their payload in the acidic microenvironment of tumors or lysosomes. nih.govmdpi.com

Self-Healing Materials: The reversible nature of the hydrazone bond allows for the design of dynamic materials that can repair themselves upon damage, extending the lifetime and reliability of material coatings and components. numberanalytics.com

Corrosion Inhibitors: Hydrazone derivatives have been investigated as effective corrosion inhibitors for metals, likely due to their ability to form a protective film on the metal surface through chelation. researchgate.net

Mechanistic Insights into Diverse Chemical Transformations and Novel Reactivity

The hydrazone functional group is a versatile synthon that can participate in a wide range of chemical reactions, opening pathways to complex molecular architectures. wikipedia.orgacs.org Understanding the reactivity of this compound is key to unlocking its synthetic potential.

Promising areas for investigation include:

Cyclization Reactions: Hydrazones are well-known precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, tetrahydropyridazines, and azetidin-2-ones, many of which are pharmacologically important scaffolds. wikipedia.orgrsc.orgnih.gov

C-H Bond Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds adjacent to the hydrazone group. acs.org These methods provide novel and efficient routes to create more complex substituted hydrazones without the need for pre-functionalized starting materials.

Wolff-Kishner Reduction and Related Reactions: The hydrazone moiety is a key intermediate in the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group under basic conditions. libretexts.org Exploring this and related reactions like the Shapiro reaction could be a route to other functionalized pyrogallol (B1678534) derivatives. wikipedia.org

Azo-Hydrazone Tautomerism: The interplay between the hydrazone and its azo tautomer can influence the compound's color, stability, and reactivity. acs.org The triol substitution pattern in this compound could significantly influence this equilibrium.

Cross-Disciplinary Research Synergies with Other Fields of Chemistry and Material Science

The multifaceted nature of this compound positions it as a bridge between several scientific disciplines. Future progress will likely be driven by collaborative efforts that leverage its unique properties.

Potential synergistic research directions include:

Medicinal and Pharmaceutical Chemistry: The combination of a hydrazone moiety, known for a wide spectrum of biological activities (antimicrobial, anticancer, anti-inflammatory), with a pyrogallol group, known for its antioxidant and metal-chelating properties, makes this compound a prime candidate for drug discovery programs. rsc.orgnih.gov

Supramolecular Chemistry: The hydrazone and triol groups can participate in hydrogen bonding and metal coordination, enabling the self-assembly of complex supramolecular structures like metallogels, cages, or stimuli-responsive host-guest systems. acs.org

Analytical Chemistry: Hydrazone derivatives are widely used as chemosensors for the detection of metal ions and anions due to their ability to produce a colorimetric or fluorometric response upon binding. researchgate.net The triol group on this compound could impart high selectivity for specific metal ions.

Coinage Metal Complexes: The formation of stable complexes with coinage metals (Cu, Ag, Au) is a significant area of research for hydrazones, with applications in catalysis and medicine. rsc.org The coordination chemistry of this compound with these metals could yield novel complexes with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.